BMVC2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

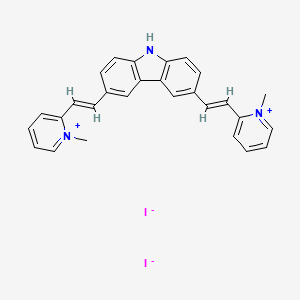

3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N3.2HI/c1-30-17-5-3-7-23(30)13-9-21-11-15-27-25(19-21)26-20-22(12-16-28(26)29-27)10-14-24-8-4-6-18-31(24)2;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHYRGPLGVYWRF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=CC=[N+]5C.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=CC=[N+]5C)C=C2.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Mechanism of Action of BMVC2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMVC2, also known as o-BMVC, is a synthetic carbazole (B46965) derivative designed as a G-quadruplex (G4) stabilizer. Its mechanism of action in vitro revolves around its high affinity and selective binding to these non-canonical secondary DNA and RNA structures, which are prevalently found in telomeric regions and oncogene promoters. By stabilizing G4 structures, this compound effectively inhibits telomerase activity and modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and a DNA damage response in cancer cells. This document provides a comprehensive overview of the in vitro mechanism of action of this compound, supported by experimental protocols and quantitative data from studies on closely related BMVC compounds.

G-Quadruplex Stabilization: The Primary Mechanism

This compound is a member of the carbazole family of compounds, which are recognized for their ability to bind to and stabilize G-quadruplex structures. These structures are formed in guanine-rich nucleic acid sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene transcription.

The binding of this compound to G-quadruplexes is characterized by a significantly higher affinity compared to canonical duplex DNA, a property that contributes to its selectivity for cancer cells, which often exhibit a higher abundance of G4 structures. This interaction is primarily non-covalent, involving π-π stacking between the aromatic core of the this compound molecule and the G-tetrads of the quadruplex.

Experimental Protocol: G-Quadruplex Stabilization Assay (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used method to study the conformation of G-quadruplex DNA and the stabilizing effects of ligands like this compound.

Methodology:

-

Sample Preparation: Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-d[AGGG(TTAGGG)3]-3') in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 5 µM. Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into a G-quadruplex structure.

-

Ligand Addition: Prepare stock solutions of this compound in DMSO. Add increasing concentrations of this compound to the oligonucleotide solution.

-

CD Spectra Acquisition: Record CD spectra from 320 nm to 220 nm at 25°C using a spectropolarimeter. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak at 295 nm and negative peaks at 260 nm and 240 nm suggest an antiparallel or mixed hybrid structure.

-

Melting Temperature (Tm) Analysis: To determine the thermal stability, monitor the CD signal at the wavelength of the maximum positive peak while increasing the temperature from 25°C to 95°C at a rate of 1°C/min. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is overactive in the vast majority of cancer cells, contributing to their immortality. The G-rich single-stranded overhang of telomeres can fold into a G-quadruplex structure. By stabilizing this structure, this compound prevents telomerase from accessing its substrate, leading to the inhibition of telomere elongation.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Methodology:

-

Cell Lysate Preparation: Prepare cell extracts from a cancer cell line known to have high telomerase activity (e.g., H1299 or HeLa cells) using a suitable lysis buffer (e.g., CHAPS lysis buffer).

-

Telomerase Extension: Incubate the cell lysate with a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of this compound. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. The extended products from the previous step are then amplified by PCR.

-

Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). A characteristic ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder decreases with increasing concentrations of the inhibitor.

-

Quantification: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of telomerase activity (IC50).

Cellular Effects of this compound

The stabilization of G-quadruplexes by this compound triggers a cascade of downstream cellular events, ultimately leading to the inhibition of cancer cell proliferation and survival.

Induction of Apoptosis

By stabilizing G-quadruplexes in the promoter regions of anti-apoptotic genes, such as BCL-2, this compound can downregulate their expression. This shift in the balance between pro- and anti-apoptotic proteins can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Signaling Pathway: Intrinsic Apoptosis

Figure 1: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M phase. This effect is often linked to the stabilization of G-quadruplexes in the promoter regions of oncogenes that drive cell cycle progression, such as c-MYC. Downregulation of c-MYC can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins essential for the G2/M transition (e.g., Cyclin B1).

Signaling Pathway: G2/M Cell Cycle Arrest

Figure 2: this compound-induced G2/M cell cycle arrest pathway.

DNA Damage Response

The stabilization of G-quadruplexes can interfere with DNA replication and transcription, leading to the formation of DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway. This is characterized by the phosphorylation of H2AX (γH2AX) and the activation of checkpoint kinases such as ATM and ATR.

Logical Relationship: DNA Damage Response

Figure 3: this compound-induced DNA damage response.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes key parameters for the closely related and well-studied BMVC derivatives, providing an expected range of activity for this compound.

| Compound | Target | Assay | IC50 / Kd | Reference |

| BMVC | Telomerase | TRAP Assay | ~0.2 µM | [1] |

| BMVC4 | Telomerase | TRAP Assay | ~0.2 µM | [1] |

| BMVC | G-Quadruplex | Microarray | Preferential binding to MycG4 | [2] |

| o-BMVC (this compound) | G-Quadruplex | FLIM | Higher binding affinity to G4 than duplex DNA | [3] |

Experimental Workflow Overview

The in vitro evaluation of this compound's mechanism of action typically follows a multi-step workflow, from initial binding studies to the analysis of cellular consequences.

Figure 4: Experimental workflow for in vitro characterization of this compound.

Conclusion

This compound represents a promising class of G-quadruplex stabilizing agents with significant potential for anticancer therapy. Its in vitro mechanism of action is centered on the selective binding to and stabilization of G-quadruplex structures, leading to telomerase inhibition, cell cycle arrest, and the induction of apoptosis. While further studies are required to fully quantify the specific activity and detailed signaling pathways modulated by this compound, the available data on related compounds strongly support its role as a potent and selective anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Biological Activity of BMVC Family Compounds: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of BMVC Compounds.

Introduction

The 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC) family of compounds represents a class of G-quadruplex (G4) stabilizers with significant potential in cancer therapeutics. These molecules selectively target and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoters. This stabilization interferes with key cellular processes in cancer cells, including telomere maintenance and oncogene expression, leading to anti-proliferative effects. This technical guide provides a comprehensive overview of the biological activities of the BMVC compound family, with a focus on BMVC and its derivative, BMVC4, for which quantitative data are more readily available. The information presented serves as a strong indicator of the expected activities of the broader BMVC family, including BMVC2.

Core Mechanism of Action: G-Quadruplex Stabilization

BMVC and its derivatives are carbazole-based molecules that exhibit a high binding affinity for G-quadruplex DNA structures. These structures are formed in guanine-rich sequences, which are notably present at the ends of telomeres and in the promoter regions of several oncogenes, such as c-myc. The binding of BMVC compounds to these G4 structures confers thermal stability, effectively locking the DNA in this conformation. This stabilization has two primary downstream effects: the inhibition of telomerase activity and the modulation of gene expression.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for G-Quadruplex Stabilization

Circular dichroism spectroscopy is a key technique used to study the interaction of compounds like BMVC with G-quadruplex DNA and to assess the conformational changes and stabilization of these structures.

Objective: To determine the ability of a BMVC compound to bind to and stabilize a G-quadruplex-forming oligonucleotide.

Materials:

-

Lyophilized G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat 5'-d[AGGG(TTAGGG)3]-3' or c-myc promoter sequence 5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3')

-

BMVC compound solution of known concentration

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Nuclease-free water

-

CD spectrophotometer equipped with a Peltier temperature controller

-

Quartz cuvette with a 1 cm path length

Procedure:

-

Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

-

Annealing: Dilute the oligonucleotide stock solution to a final concentration of 5 µM in the annealing buffer. To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight.

-

CD Spectra Acquisition:

-

Record a baseline spectrum of the annealing buffer alone in the quartz cuvette from 320 nm to 220 nm.

-

Place the annealed oligonucleotide solution in the cuvette and record the CD spectrum at 25°C. A characteristic G-quadruplex spectrum should be observed (e.g., a positive peak around 265 nm and a negative peak around 240 nm for a parallel G4 structure).

-

-

Titration with BMVC Compound:

-

Add small aliquots of the BMVC compound stock solution to the oligonucleotide solution in the cuvette to achieve desired molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:4 oligonucleotide to BMVC).

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the CD spectrum.

-

-

Thermal Melting Analysis:

-

To assess stabilization, perform a thermal melting experiment. For the oligonucleotide alone and for the oligonucleotide in the presence of the BMVC compound (e.g., at a 1:2 molar ratio), monitor the CD signal at a fixed wavelength (e.g., 265 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Analyze the changes in the CD spectra upon addition of the BMVC compound to determine binding.

-

From the thermal melting curves, determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of the BMVC compound indicates stabilization.

-

Biological Activities and Quantitative Data

The stabilization of G-quadruplexes by BMVC compounds translates into several key biological activities, primarily impacting cancer cell proliferation and survival. The following sections detail these activities, supported by quantitative data for BMVC and BMVC4.

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length in most cancer cells, enabling their replicative immortality. The G-rich telomeric overhang can fold into a G-quadruplex structure, which is not a substrate for telomerase. By stabilizing this structure, BMVC compounds indirectly inhibit telomerase activity.

| Compound | Assay | IC50 | Reference |

| BMVC4 | TRAP Assay | ~0.2 µM | [1] |

Note: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.

Objective: To quantify the inhibitory effect of a BMVC compound on telomerase activity in cell extracts.

Materials:

-

Cell line expressing telomerase (e.g., H1299, a human non-small cell lung carcinoma line)

-

BMVC compound

-

TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Cell Lysate Preparation:

-

Culture H1299 cells to 70-80% confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in the TRAP lysis buffer at a concentration of 10^6 cells/100 µL.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

TRAP Reaction:

-

Prepare the TRAP reaction mix according to the kit manufacturer's instructions.

-

In separate PCR tubes, add a fixed amount of cell extract (e.g., 1 µg of protein).

-

Add varying concentrations of the BMVC compound to the respective tubes. Include a no-compound control and a heat-inactivated extract control (85°C for 10 minutes).

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Transfer the tubes to a PCR thermocycler and perform PCR amplification using the conditions specified in the TRAP assay kit (typically 27-33 cycles).

-

-

Detection of TRAP Products:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the characteristic DNA laddering pattern using a gel imaging system.

-

-

Data Analysis:

-

Quantify the intensity of the DNA ladder for each concentration of the BMVC compound.

-

Calculate the percentage of telomerase inhibition relative to the no-compound control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the telomerase activity.

-

Cytotoxicity and Induction of Senescence

BMVC compounds exhibit cytotoxic effects against various cancer cell lines. This is often a result of the induction of cellular senescence, a state of irreversible growth arrest. This senescence can be triggered by telomere shortening due to telomerase inhibition or through telomere-independent mechanisms, such as the induction of a DNA damage response.

| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| BMVC | H1299 (Lung Cancer) | Colony Formation | 7 days | Significant suppression at 1 µM | |

| BMVC4 | H1299 (Lung Cancer) | SA-β-gal Staining | Long-term treatment | Induction of senescence phenotypes | [1] |

Objective: To determine the cytotoxic effect of a BMVC compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., H1299)

-

Complete culture medium

-

BMVC compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the H1299 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the BMVC compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Objective: To detect the induction of cellular senescence by a BMVC compound.

Materials:

-

Cells treated with the BMVC compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

Microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish and treat with the BMVC compound for a prolonged period (e.g., 5-7 days).

-

Washing and Fixation: Wash the cells twice with PBS and then fix them with the fixation solution for 5-15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then add the staining solution. Incubate the cells at 37°C (in a non-CO2 incubator) overnight.

-

Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at pH 6.0.

-

Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the extent of senescence.

Regulation of Oncogene Expression (c-myc)

The promoter region of the c-myc oncogene contains a G-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer. By stabilizing this G4 structure, BMVC compounds can downregulate the expression of c-myc, a key driver of cell proliferation.

| Compound | Cell Line | Assay | Effect | Reference |

| BMVC | MCF-7 (Breast Cancer) | Western Blot | Dose- and time-dependent decrease in Myc protein levels | [2] |

| BMVC | MCF-7 (Breast Cancer) | qRT-PCR | Reduction of MYC mRNA levels to below 50% at 4 µM and 10 µM | [2] |

Signaling Pathways

The biological activities of BMVC compounds are mediated through their impact on critical cellular signaling pathways.

Telomerase Inhibition Pathway

The stabilization of the G-quadruplex at telomeres by BMVC compounds physically obstructs the binding of the telomerase enzyme to the 3' overhang of the telomere, thereby inhibiting its function.

Caption: Telomerase Inhibition by this compound through G-quadruplex stabilization.

c-myc Expression Regulation Pathway

BMVC compounds bind to and stabilize the G-quadruplex structure in the promoter region of the c-myc gene. This stabilized structure acts as a roadblock for transcription factors and RNA polymerase, leading to the downregulation of c-myc transcription.

Caption: Downregulation of c-myc expression by this compound.

DNA Damage Response Pathway

The stabilization of G-quadruplexes by BMVC compounds can also be recognized by the cell as a form of DNA damage or replication stress. This can lead to the activation of the DNA Damage Response (DDR) pathway, often involving the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Caption: Induction of DNA Damage Response by this compound.

Objective: To detect the activation of the ATM kinase by a BMVC compound through the detection of its autophosphorylation at Serine 1981.

Materials:

-

Cells treated with the BMVC compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981) and anti-total-ATM

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the BMVC compound for the desired time. As a positive control, treat a separate set of cells with a DNA damaging agent (e.g., etoposide). Lyse the cells in supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ATM (Ser1981) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using a Western blot imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total-ATM antibody to confirm equal protein loading.

Conclusion

The BMVC family of compounds, including this compound, holds considerable promise as anti-cancer agents due to their ability to selectively target and stabilize G-quadruplex DNA structures. This mechanism leads to the inhibition of telomerase, a critical enzyme for cancer cell immortality, and the downregulation of key oncogenes like c-myc. Furthermore, the induction of a DNA damage response provides an additional, telomere-independent pathway for inducing cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this exciting class of compounds. While much of the quantitative data is derived from studies on BMVC and BMVC4, the shared core structure and mechanism of action strongly suggest that this compound will exhibit a similar profile of biological activity. Further research focusing specifically on this compound is warranted to fully elucidate its unique properties and therapeutic potential.

References

BMVC2: A Technical Guide to its Discovery and Synthesis in the Context of Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMVC2, also known as o-BMVC (2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide), has emerged as a significant small molecule in the study of G-quadruplex-mediated neurodegenerative diseases, particularly C9orf72 Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD). This technical guide provides a comprehensive overview of the discovery and synthetic background of this compound, with a focus on its role as an inhibitor of Repeat-Associated Non-ATG (RAN) translation.

Discovery and Biological Activity

This compound was identified as a derivative of the G-quadruplex stabilizing agent BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide). Both compounds have been investigated for their ability to bind to the G-quadruplex structures formed by the expanded GGGGCC (G4C2) repeats in the C9orf72 gene, a hallmark of c9ALS/FTD.[1][2] These RNA G-quadruplexes are implicated in disease pathogenesis through the sequestration of RNA-binding proteins and by serving as templates for RAN translation, which produces toxic dipeptide repeat proteins.[1][3]

Studies have shown that this compound, like its predecessor BMVC, can inhibit RAN translation. This biological activity was assessed using a cell-based assay employing a NanoLuc® luciferase reporter system.[1] In this assay, a construct containing the (G4C2)66 repeat upstream of a NanoLuc® reporter gene is used to quantify the extent of RAN translation. The inhibitory effects of BMVC and this compound were evaluated in HEK293T cells, where a reduction in luminescence indicates inhibition of the pathogenic translation process.[1] While both compounds show activity, a detailed comparative analysis of their potency is crucial for further drug development.

Table 1: Biological Activity of this compound and Related Compounds

| Compound | Target | Assay Type | Cell Line | Key Finding | Reference |

| This compound (o-BMVC) | r(G4C2)exp | RAN Translation Inhibition (NanoLuc® Reporter) | HEK293T | Inhibits RAN translation | [1] |

| BMVC | r(G4C2)exp | RAN Translation Inhibition (NanoLuc® Reporter) | HEK293T | Inhibits RAN translation | [1] |

Synthesis of this compound

The synthesis of this compound starts from the precursor 2,7-dibromocarbazole. The synthetic route involves a palladium-catalyzed Heck cross-coupling reaction to introduce the vinylpyridinium moieties at the 2 and 7 positions of the carbazole (B46965) core. This is followed by quaternization of the pyridine (B92270) nitrogen atoms with methyl iodide to yield the final diiodide salt.

Experimental Protocol: Synthesis of this compound (o-BMVC)

Step 1: Heck Cross-Coupling of 2,7-Dibromocarbazole with 4-vinylpyridine (B31050)

-

To a solution of 2,7-dibromocarbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 4-vinylpyridine (2.2 eq).

-

A palladium catalyst, for example, palladium(II) acetate (B1210297) (0.1 eq), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (0.2 eq), are added to the mixture.

-

A base, typically triethylamine (B128534) (3.0 eq), is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography on silica (B1680970) gel.

Step 2: Quaternization with Methyl Iodide

-

The product from Step 1 is dissolved in a suitable solvent like acetone (B3395972) or acetonitrile.

-

An excess of methyl iodide (e.g., 5-10 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the quaternization.

-

The formation of a precipitate indicates the formation of the diiodide salt, this compound.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by binding to and stabilizing the G-quadruplex structures within the r(G4C2)exp RNA. This stabilization is thought to sterically hinder the progression of the ribosomal machinery along the RNA, thereby inhibiting RAN translation. The reduction in the synthesis of toxic dipeptide repeat proteins is a key downstream effect that is believed to alleviate the cellular pathology associated with c9ALS/FTD. Furthermore, by stabilizing the G-quadruplex, this compound may also interfere with the sequestration of essential RNA-binding proteins, thus mitigating another aspect of the disease mechanism.

Caption: Mechanism of this compound in c9ALS/FTD.

Experimental Protocols

Cell-Based RAN Translation Inhibition Assay (NanoLuc® Reporter)

1. Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Transient transfection is performed using a suitable transfection reagent to introduce a plasmid encoding the (G4C2)66-No ATG-NanoLuc® reporter construct. A co-transfection with a control plasmid expressing a different reporter (e.g., mCherry) can be included to monitor for non-specific effects on translation.

2. Compound Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

After a 24-48 hour incubation period with the compound, the cells are lysed, and the NanoLuc® luciferase activity is measured using the Nano-Glo® Luciferase Assay System (Promega) according to the manufacturer's protocol.[4][5]

-

Luminescence is read on a plate-reading luminometer.

-

The data is normalized to the vehicle control to determine the percentage of inhibition of RAN translation. IC50 values are calculated from the dose-response curves.

Caption: Workflow for the RAN Translation Inhibition Assay.

Conclusion

This compound represents a promising chemical scaffold for the development of therapeutics targeting G-quadruplex-mediated pathologies in c9ALS/FTD. Its ability to inhibit the pathogenic RAN translation cascade highlights the potential of small molecule intervention in this devastating neurodegenerative disease. Further optimization of its structure and a more detailed elucidation of its downstream effects will be critical for its progression towards clinical applications. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound to aid researchers in this endeavor.

References

- 1. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G‐quadruplex‐binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]

- 3. G‐quadruplex‐binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

Unveiling the Therapeutic Potential of BMVC2: A Technical Guide to its Core Targets

For Immediate Release

Taipei, Taiwan – December 15, 2025 – In the intricate landscape of targeted cancer therapy, the small molecule BMVC2 (o-BMVC) has emerged as a promising agent due to its specific affinity for non-canonical DNA structures known as G-quadruplexes (G4s). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and future prospects.

This compound, a carbazole (B46965) derivative, exhibits a strong preference for binding to and stabilizing G-quadruplex structures, which are particularly prevalent in the telomeric ends of chromosomes and in the promoter regions of oncogenes such as c-MYC. This selective interaction forms the basis of its anti-cancer potential, offering a targeted approach to disrupting tumor cell proliferation and survival.

Core Mechanism: G-Quadruplex Stabilization

This compound functions as a G-quadruplex stabilizer. These four-stranded DNA structures are formed in guanine-rich sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and gene expression. In cancer cells, the stabilization of G4s by ligands like this compound can lead to the inhibition of telomerase activity and the downregulation of oncogene transcription, ultimately inducing cell senescence and apoptosis.

The binding affinity of this compound for G-quadruplex DNA is significantly higher—by nearly two orders of magnitude—than its affinity for standard duplex DNA, highlighting its specificity as a G4-targeting agent. This preferential binding is a critical attribute for its therapeutic potential, minimizing off-target effects.

Key Therapeutic Targets

The primary therapeutic targets of this compound are rooted in its ability to stabilize G-quadruplexes in critical genomic regions:

-

Telomeric G-Quadruplexes: Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex forming sequences. In the majority of cancer cells, the enzyme telomerase is highly active, maintaining telomere length and enabling replicative immortality. By stabilizing the G-quadruplex structures in telomeres, this compound effectively inhibits telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.

-

c-MYC Promoter G-Quadruplex: The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers. The promoter region of the c-MYC gene contains a G-quadruplex forming sequence that acts as a transcriptional silencer. This compound binds to and stabilizes this G4 structure, thereby repressing c-MYC transcription. The downregulation of c-MYC protein levels disrupts the oncogenic signaling pathways that drive tumor growth.

Quantitative Data Summary

While comprehensive quantitative data for this compound remains an active area of research, preliminary studies on its parent compound, BMVC, and related derivatives provide valuable insights into its potency. The following table summarizes the known inhibitory concentrations for a related compound, BMVC4, which helps to contextualize the potential efficacy of this compound.

| Compound | Target/Assay | Cell Line | IC50 Value |

| BMVC4 | Telomerase Inhibition (TRAP Assay) | H1299 | ~0.2 µM |

Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad range of cancer cell lines and its specific binding affinities (Kd) for various G-quadruplex structures.

Experimental Protocols & Methodologies

The investigation of this compound's therapeutic potential relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays used to characterize its activity.

G-Quadruplex Stabilization Assay (Fluorescence Lifetime Imaging Microscopy - FLIM)

This protocol describes the use of FLIM to visualize the binding of this compound (o-BMVC) to G-quadruplexes within fixed cells. This compound acts as a fluorescent probe with a longer fluorescence lifetime when bound to G4 structures compared to duplex DNA.

Objective: To qualitatively and quantitatively assess the presence of G-quadruplexes and the effect of this compound on their stability in a cellular context.

Materials:

-

This compound (o-BMVC)

-

Cancer cell line of interest (e.g., HeLa)

-

Normal cell line for comparison (e.g., MRC-5)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for cell fixation

-

DNase and RNase

-

Fluorescence lifetime imaging microscope

Procedure:

-

Cell Culture: Culture cancer and normal cells on coverslips in appropriate medium until they reach the desired confluency.

-

Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

DNase/RNase Treatment (Control): For control experiments, treat a subset of fixed and permeabilized cells with DNase and RNase to confirm that the this compound signal is specific to nucleic acids.

-

This compound Staining: Incubate the fixed and permeabilized cells with a solution of this compound in PBS at a final concentration of 1-5 µM for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove unbound this compound.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a FLIM system. The fluorescence lifetime of this compound is measured on a pixel-by-pixel basis.

-

Data Analysis: Analyze the FLIM images to identify foci with a long fluorescence lifetime (typically ≥ 2.4 ns), which are indicative of this compound bound to G-quadruplexes. Quantify the number and intensity of these foci per cell nucleus to compare G4 abundance between different cell types or treatment conditions.

Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. This protocol is adapted to assess the inhibitory effect of this compound.

Objective: To determine the concentration at which this compound inhibits 50% of telomerase activity (IC50).

Materials:

-

This compound

-

Telomerase-positive cancer cell line (e.g., H1299)

-

CHAPS lysis buffer

-

TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using CHAPS lysis buffer. Determine the protein concentration of the lysate.

-

TRAP Reaction Setup: For each reaction, combine the cell lysate with the TRAP reaction mix.

-

This compound Treatment: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a heat-inactivated lysate control.

-

Telomerase Extension: Incubate the reactions at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Perform PCR amplification of the extended products using a thermocycler.

-

Gel Electrophoresis: Separate the PCR products on a non-denaturing polyacrylamide gel.

-

Visualization and Quantification: Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder of telomerase products. Quantify the intensity of the ladders for each this compound concentration relative to the no-inhibitor control to determine the IC50 value.

c-MYC Expression Analysis (Western Blot)

This protocol details the procedure for assessing the impact of this compound treatment on the protein levels of its oncogenic target, c-MYC.

Objective: To determine if this compound treatment leads to a reduction in c-MYC protein expression in cancer cells.

Materials:

-

This compound

-

Cancer cell line with known c-MYC expression (e.g., HeLa, MCF-7)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-c-MYC and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Treat cultured cancer cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control.

-

Protein Extraction: Lyse the cells using RIPA buffer and collect the total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C. Subsequently, probe the membrane with an antibody against a loading control protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for c-MYC and the loading control. Normalize the c-MYC signal to the loading control to determine the relative change in c-MYC expression upon this compound treatment.

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Signaling pathway of this compound action.

Structural Elucidation of BMVC2: A Technical Guide

Abstract

BMVC2, also known as o-BMVC (ortho-3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide), is a carbazole derivative that has garnered significant interest as a fluorescent probe for the detection of G-quadruplex (G4) DNA structures. Its ability to selectively bind to and fluorescently report on the presence of these non-canonical DNA secondary structures has made it a valuable tool in the study of telomere biology and cancer research. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its chemical properties, a plausible synthetic pathway based on available literature, and its key applications in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G4 DNA and the development of targeted therapeutics.

Introduction

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G4 structures have emerged as promising targets for anticancer drug design. The development of small molecules that can selectively bind to and stabilize G4s is an active area of research.

This compound (o-BMVC) is a derivative of the well-known G4-stabilizing ligand BMVC. It is distinguished by the ortho-positioning of the vinylpyridinium moieties on the carbazole core. This structural modification confers distinct photophysical properties, making this compound a particularly effective fluorescent probe for visualizing G4 structures in vitro and in living cells. This guide will focus on the foundational aspects of this compound's structure and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and research publications.

| Property | Value |

| IUPAC Name | 2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide |

| Synonyms | o-BMVC |

| Molecular Formula | C28H25I2N3 |

| Molecular Weight | 657.33 g/mol |

| CAS Number | 850559-51-2 |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO |

Structural Elucidation and Synthesis

Proposed Synthetic Pathway

The synthesis of this compound is believed to follow a pathway involving the formylation of the carbazole core, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl linkages, and finally, quaternization of the pyridine (B92270) rings. A logical workflow for this synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound, based on standard organic synthesis methodologies for similar compounds.

Step 1: Vilsmeier-Haack Formylation of 9H-Carbazole

-

To a solution of 9H-carbazole in anhydrous DMF, phosphorus oxychloride (POCl3) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 90 °C and stirred for several hours.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate, 9H-carbazole-3,6-dicarbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Wittig Reaction

-

(2-Methylpyridin-2-yl)triphenylphosphonium iodide is prepared by reacting 2-picoline with triphenylphosphine (B44618) and iodine.

-

The phosphonium (B103445) salt is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to generate the ylide.

-

A solution of 9H-carbazole-3,6-dicarbaldehyde in THF is added to the ylide solution, and the mixture is stirred at room temperature.

-

The reaction is quenched with water, and the product, 3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole, is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 3: Quaternization

-

3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole is dissolved in a suitable solvent such as acetonitrile.

-

An excess of methyl iodide is added, and the mixture is refluxed for several hours.

-

Upon cooling, the product, this compound, precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data (Anticipated)

The structural confirmation of the synthesized this compound would rely on a suite of spectroscopic techniques. The anticipated data is summarized in Table 2.

| Technique | Anticipated Data |

| ¹H NMR | Signals corresponding to the carbazole protons, vinyl protons, and pyridinium (B92312) protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the aromatic and vinyl carbons of the carbazole and pyridinium rings, as well as the methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the cationic portion of the molecule (C28H25N3)²⁺. |

| FT-IR | Characteristic absorption bands for C-H, C=C, and C-N bonds. |

| UV-Vis | Absorption maxima in the visible region, characteristic of the extended π-conjugated system. |

Biological Activity and Mechanism of Action

This compound functions as a G-quadruplex stabilizer. Its planar carbazole core allows it to stack on the external G-quartets of a G4 structure, while the positively charged pyridinium arms are thought to interact with the phosphate (B84403) backbone of the DNA. This binding stabilizes the G4 structure, which can have downstream biological consequences, such as the inhibition of telomerase activity.

The fluorescence of this compound is environmentally sensitive. It is weakly fluorescent in aqueous solution but exhibits a significant enhancement in fluorescence upon binding to G4 DNA. This "light-up" property is central to its utility as a G4 probe. The proposed mechanism of action is illustrated in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound's biological activity.

Conclusion

This compound is a valuable molecular tool for the study of G-quadruplex DNA. Its synthesis, while not detailed in a single source, can be reasonably inferred from established chemical reactions. The structural and photophysical properties of this compound make it an excellent fluorescent probe for visualizing G4 structures in biological systems. Further research into the synthesis of novel this compound derivatives could lead to the development of even more potent and selective G4-targeting agents for therapeutic applications. This guide provides a foundational understanding for researchers and professionals working in this exciting field.

An In-depth Technical Guide to the Core Novelty of BMVC2 in c9ALS/FTD Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) are devastating neurodegenerative disorders for which effective therapeutic interventions are urgently needed. A significant genetic cause of these diseases is a GGGGCC (G4C2) hexanucleotide repeat expansion in the first intron of the C9orf72 gene. This expansion leads to the formation of toxic RNA structures and the production of dipeptide repeat proteins (DPRs) through a non-canonical translation process known as Repeat-Associated Non-ATG (RAN) translation. The small molecule BMVC2 has emerged as a promising therapeutic candidate due to its novel mechanism of action targeting the pathogenic RNA structure directly. This guide provides a detailed overview of the core novelty of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

The therapeutic potential of this compound is underscored by its specific binding to the pathogenic RNA structure and its potent inhibition of RAN translation. The following table summarizes the key quantitative data reported for this compound and related compounds.

| Compound | Target | Binding Affinity (Kd) | RAN Translation Inhibition (IC50) | Assay Method | Reference |

| BMVC | r(G4C2)exp Hairpin | Not Reported | > 10 µM | NanoLuc Reporter Assay | [1] |

| This compound | r(G4C2)exp Hairpin | Not Reported | ~ 5 µM | NanoLuc Reporter Assay | [1] |

| Compound 4 | r(G4C2)exp Hairpin | 1.3 ± 0.2 µM | 0.9 ± 0.1 µM | NanoLuc Reporter Assay | [1] |

Note: While specific binding affinity (Kd) values for this compound are not provided in the initial report, its activity is compared with other compounds, indicating a significant biological effect. Compound 4 is presented as another bioactive small molecule targeting the same RNA structure for comparative purposes.

Core Novelty of this compound: Mechanism of Action

The novelty of this compound lies in its ability to recognize and bind to a specific structural motif within the expanded G4C2 repeat RNA (r(G4C2)exp). This RNA transcript forms secondary structures, including hairpins and G-quadruplexes, which are implicated in the disease pathology. This compound specifically targets a 1x1 nucleotide GG internal loop within the hairpin structure of r(G4C2)exp.[1] This interaction is crucial for its therapeutic effect.

The binding of this compound to the r(G4C2)exp hairpin induces a conformational change, stabilizing the hydrogen bonding between the two guanine (B1146940) bases in the internal loop.[1] This stabilization has two major downstream consequences:

-

Inhibition of RAN Translation: The r(G4C2)exp transcript is translated into toxic dipeptide repeat proteins (DPRs) through RAN translation. This process is believed to be a key driver of neurodegeneration in c9ALS/FTD. By binding to the RNA hairpin, this compound acts as a steric block, preventing the assembly of the ribosomal machinery required for RAN translation.[1] This leads to a significant reduction in the production of toxic DPRs.

-

Disruption of Toxic RNA-Protein Interactions: The expanded RNA repeats can also sequester essential RNA-binding proteins (RBPs), leading to the formation of toxic RNA foci and disruption of normal cellular processes. The binding of this compound to the r(G4C2)exp may interfere with these pathological RNA-protein interactions, further mitigating cellular toxicity.[1]

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of action of this compound in c9ALS/FTD.

Experimental Protocols

The characterization of this compound's activity relies on specialized cellular and biophysical assays. A key experimental protocol is the NanoLuc reporter assay used to quantify the inhibition of RAN translation.

Protocol: NanoLuc Reporter Assay for RAN Translation Inhibition

1. Principle: This assay utilizes a reporter construct containing the G4C2 repeat expansion upstream of a NanoLuciferase (NanoLuc) gene. The G4C2 repeat is in a different reading frame from the NanoLuc gene, so luciferase is only produced via RAN translation. Inhibition of RAN translation by a compound like this compound results in a decrease in luciferase activity, which can be quantified by measuring luminescence.

2. Materials:

-

HEK293T cells

-

Plasmid DNA: pEGFP-(G4C2)66-NLuc reporter construct

-

Lipofectamine 2000 (or other suitable transfection reagent)

-

Opti-MEM reduced-serum medium

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound (and other test compounds) dissolved in DMSO

-

Nano-Glo Luciferase Assay Reagent

-

Luminometer

3. Experimental Workflow:

The following diagram outlines the workflow for the NanoLuc reporter assay.

Caption: Workflow for the NanoLuc reporter assay.

4. Detailed Steps:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Transfection: On the following day, transfect the cells with the pEGFP-(G4C2)66-NLuc reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the cells for an additional 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Measurement: After incubation, lyse the cells and measure the NanoLuc activity using the Nano-Glo Luciferase Assay System according to the manufacturer's protocol. Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to a vehicle-treated control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound represents a significant advancement in the development of targeted therapies for c9ALS/FTD. Its novel mechanism of action, which involves the direct binding to and stabilization of the pathogenic r(G4C2)exp hairpin structure, provides a clear rationale for its therapeutic potential. The ability of this compound to inhibit the production of toxic dipeptide repeat proteins through the blockade of RAN translation addresses a central pathological event in the disease. The experimental frameworks outlined in this guide provide the necessary tools for the further evaluation and optimization of this compound and other small molecules with similar mechanisms of action. Continued research into compounds like this compound holds great promise for the development of disease-modifying therapies for patients with c9ALS/FTD.

References

BMVC2 interaction with cellular pathways

An In-depth Technical Guide to the Interaction of BMVC with Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for research and informational purposes only. The compound BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is an investigational agent and not an approved therapeutic.

Introduction

The pursuit of novel therapeutic targets in oncology has led to significant interest in non-canonical DNA secondary structures, such as G-quadruplexes (G4). These four-stranded structures, formed in guanine-rich regions of DNA, are prevalent in telomeres and the promoter regions of key oncogenes. Their stabilization represents a promising strategy for anticancer drug development. BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is a carbazole (B46965) derivative developed as a G-quadruplex stabilizer.[1] Initially designed as a fluorescent probe for G4 structures, subsequent research has revealed its potent biological activities, primarily through the modulation of critical cellular pathways involved in cancer proliferation and survival.[1][2] Notably, BMVC exhibits a higher binding affinity for the G-quadruplex within the promoter of the c-MYC oncogene compared to telomeric G4s, highlighting its potential for targeted gene regulation.[3]

This technical guide provides a comprehensive overview of the molecular interactions of BMVC with key cellular pathways, including the downregulation of c-MYC expression, inhibition of telomerase, and the induction of the DNA damage response. It consolidates quantitative data, details essential experimental protocols for studying these interactions, and presents visual diagrams of the relevant pathways and workflows.

Note on Nomenclature: This document refers to the foundational compound as BMVC. Related derivatives, such as BMVC4, are explicitly named when data pertains specifically to them.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action for BMVC is its ability to bind to and stabilize G-quadruplex DNA structures.[1] G-quadruplexes are formed from G-rich DNA sequences that fold into a four-stranded structure composed of stacked G-tetrads—planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. BMVC intercalates into or, more commonly, stacks onto the external G-tetrads of these structures. This binding increases the thermal stability of the G4, making it more resistant to unwinding by helicases. By "locking" the DNA in this conformation, BMVC can obstruct the transcriptional machinery or inhibit enzymatic processes that require an unfolded DNA template.[4][5]

Interaction with Core Cellular Pathways

BMVC's stabilization of G-quadruplexes has profound effects on at least three major cellular pathways critical for cancer cell survival and proliferation.

Downregulation of c-MYC Oncogene Expression

The c-MYC oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many cancers.[6][7] The promoter region of c-MYC contains a nuclease hypersensitivity element (NHE III₁) that can fold into a parallel G-quadruplex structure, acting as a transcriptional silencer.[8] BMVC demonstrates a high binding affinity and selectivity for this specific G4 structure.[3][5] By stabilizing the c-MYC promoter G4, BMVC prevents its unwinding, thereby inhibiting the binding of transcription factors and RNA polymerase II. This leads to potent transcriptional repression of the c-MYC gene, resulting in decreased levels of both c-MYC mRNA and protein, which in turn contributes to reduced cell proliferation.[5]

Inhibition of Telomerase Activity

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres at the ends of chromosomes.[9] Its activity is essential for the replicative immortality of over 85% of cancer cells. The G-rich 3' overhang of telomeric DNA can fold into a G-quadruplex structure, which is not a suitable substrate for telomerase. By binding to and stabilizing this telomeric G4, BMVC effectively inhibits telomerase from elongating the telomeres.[4] This leads to progressive telomere shortening with each cell division, eventually triggering a state of replicative senescence or apoptosis.[4]

Induction of DNA Damage Response (DDR) and Senescence

Beyond its effects at telomeres, the stabilization of G-quadruplex structures genome-wide can induce DNA damage. G4 structures can act as physical impediments to DNA replication forks, leading to replication stress and the formation of DNA double-strand breaks (DSBs).[4] Studies with the related compound BMVC4 have shown that treatment induces DNA breaks that are not confined to telomeres, triggering a robust DNA Damage Response (DDR).[4][10] This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-Related) kinases.[11] Upon sensing DNA breaks or stalled replication forks, ATM and ATR are activated and phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 and the histone variant H2AX (forming γH2AX foci at damage sites).[11][12] This signaling cascade ultimately leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR can trigger cellular senescence, a state of irreversible growth arrest, which serves as a potent anti-tumorigenic mechanism.[4][13] The induction of senescence by BMVC4 has been shown to be independent of its telomerase inhibitory activity, as it occurs in both telomerase-positive and ALT (Alternative Lengthening of Telomeres) cancer cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative data reported for BMVC and its derivatives from preclinical studies.

Table 1: Telomerase Inhibition & G4 Stabilization

| Compound | Parameter | Value | Assay | Reference |

|---|---|---|---|---|

| BMVC4 | IC₅₀ (Telomerase Inhibition) | 0.2 µM | TRAP Assay | [4] |

| BMVC | ΔTₘ (Telomeric G4) | >10 °C | CD Spectroscopy |[4] |

Table 2: c-MYC Repression & Binding Affinity

| Compound | Parameter | Value | Cell Line / Conditions | Reference |

|---|---|---|---|---|

| BMVC | Effective Concentration | 4 - 10 µM | MCF-7 Breast Cancer | [5] |

| BMVC | mRNA Reduction | >50% | MCF-7 (at 4 & 10 µM) | [5] |

| BMVC | Kᴅ (Binding Affinity) | 36 nM | In vitro (c-MYC G4) |[5] |

Experimental Protocols

Investigating the cellular effects of BMVC requires a suite of molecular and cell biology techniques. The following are generalized protocols for key assays.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures telomerase activity in cell extracts.

-

Cell Lysis: Collect ~100,000 cells and centrifuge. Resuspend the pellet in 40 µL of ice-cold NP-40 lysis buffer. Incubate on ice for 30 minutes.[9]

-

Telomerase Extension: Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (e.g., TS), and a reverse primer (e.g., ACX). Add 1 µL of cell lysate to the master mix. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[9]

-

Heat Inactivation: Deactivate telomerase by heating the reaction to 95°C for 5 minutes.[9]

-

PCR Amplification: Amplify the extension products via PCR for 25-30 cycles (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[9][14]

-

Detection: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats. A heat-inactivated lysate should be used as a negative control.[9]

Western Blot for c-Myc Protein Expression

This protocol quantifies changes in c-Myc protein levels following BMVC treatment.

-

Cell Treatment & Lysis: Culture cells (e.g., MCF-7) and treat with desired concentrations of BMVC (e.g., 4-10 µM) and a vehicle control (DMSO) for specified times (e.g., 24-72 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel and separate proteins by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

-

Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize c-Myc band intensity to a loading control like GAPDH or β-actin.[17]

Immunofluorescence for γH2AX Foci

This method visualizes DNA double-strand breaks as nuclear foci.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with BMVC for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes. Wash 3x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[2]

-

Blocking: Block with 5% BSA in PBS for 30-60 minutes at room temperature.[2]

-

Primary Antibody Incubation: Incubate coverslips with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[2]

-

Mounting and Imaging: Wash 3x with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[2]

-

Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[2]

Visualizations

Standard Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the cellular effects of BMVC.

Conclusion and Future Directions

BMVC and its derivatives are potent G-quadruplex stabilizing agents that disrupt key oncogenic pathways. By targeting G4 structures in the c-MYC promoter and at telomeres, BMVC effectively represses a critical driver of cell proliferation and inhibits the primary mechanism of cancer cell immortalization. Furthermore, the induction of a genome-wide DNA damage response leading to cellular senescence provides a third, powerful anti-tumorigenic mechanism that is effective even in cancer cells that do not rely on telomerase.

For drug development professionals, BMVC represents a promising scaffold for the design of next-generation G4-targeted therapies. Future research should focus on:

-

Selectivity Profiling: Comprehensive screening against a wide array of genomic G-quadruplexes is needed to fully understand the selectivity profile of BMVC and to design derivatives with enhanced specificity for desired targets like c-MYC.

-

Off-Target Effects: A thorough investigation of potential off-target interactions is crucial to predict and mitigate possible toxicities.[18][19]

-

Pharmacokinetics and In Vivo Efficacy: Rigorous preclinical studies are required to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo anti-tumor efficacy of BMVC derivatives in relevant animal models.

By leveraging the multi-pathway inhibitory action of G-quadruplex stabilizers like BMVC, it may be possible to develop novel therapeutics that overcome the resistance mechanisms often encountered with single-target agents.

References

- 1. Emulsified BMVC derivative induced filtration for G-quadruplex DNA structural separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Custom G4 Microarrays Reveal Selective G-Quadruplex Recognition of Small Molecule BMVC: A Large-Scale Assessment of Ligand Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Conformation Regulates Gene Expression: The MYC Promoter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlling the Master: Chromatin Dynamics at the MYC Promoter Integrate Developmental Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of ATM and ATR-Mediated DNA Damage Responses during Lytic BK Polyomavirus Infection | PLOS Pathogens [journals.plos.org]

- 13. biorxiv.org [biorxiv.org]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Exploratory Studies on the Function of Bone Morphogenetic Protein 2 (BMP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Protein 2 (BMP2) is a pleiotropic cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily of proteins.[1][2][3][4] Initially identified for its remarkable ability to induce ectopic bone and cartilage formation, subsequent research has unveiled its critical roles in a multitude of developmental processes, including cardiogenesis, neurogenesis, and cellular differentiation.[1][4][5] In adult organisms, BMP2 is essential for bone remodeling and homeostasis.[1] Dysregulation of BMP2 signaling is implicated in various pathological conditions, ranging from skeletal disorders to vascular calcification and cancer.[6][7] This technical guide provides an in-depth exploration of BMP2 function, detailing its signaling pathways, key experimental protocols for its study, and quantitative data from functional assays.

Core Function and Signaling Pathways

BMP2 exerts its biological effects by binding to specific serine/threonine kinase receptors on the cell surface, initiating a cascade of intracellular events.[2][3] The signaling is primarily transduced through two distinct pathways: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

Canonical Smad-Dependent Pathway

The canonical pathway is the principal mechanism of BMP2 signal transduction. It involves the following key steps:

-

Ligand Binding and Receptor Complex Formation: BMP2 binds to a pre-formed complex of type I (BMPR1A/ALK3 and BMPR1B/ALK6) and type II (BMPR2) receptors.[1][3][5]

-

Receptor Activation: Upon BMP2 binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor.[1][2]

-

Smad Phosphorylation: The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1]

-

Smad Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4. This complex then translocates into the nucleus.[1]

-

Gene Transcription Regulation: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (BMP-responsive elements) in the promoter regions of target genes to regulate their expression.[1] Key target genes include Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), which are master regulators of osteoblast differentiation.[1]

Non-Canonical (Smad-Independent) Pathways

BMP2 can also signal through pathways that do not involve Smads. These pathways are crucial for modulating the cellular response to BMP2 and are often activated in a cell-type and context-specific manner. The primary non-canonical pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: BMP2 can activate the ERK, p38, and JNK MAPK pathways.[8] These pathways are involved in regulating osteoblast differentiation and other cellular processes.[5]

-